GLP-1R Antagonist 1

Description

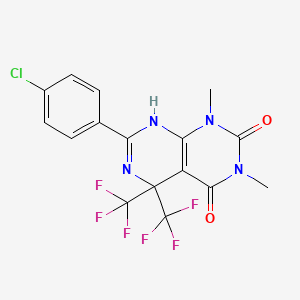

Structure

3D Structure

Propriétés

IUPAC Name |

7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEIZMHODFOWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GLP-1R Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucagon-like peptide-1 receptor (GLP-1R) antagonists are critical research tools for elucidating the physiological roles of the GLP-1 signaling pathway and hold therapeutic potential in conditions characterized by excessive GLP-1R activation. This document provides a comprehensive technical overview of the mechanism of action of GLP-1R Antagonist 1 , a novel, orally active, and central nervous system (CNS) penetrant non-competitive antagonist of the GLP-1 receptor.[1] This guide will detail its molecular interactions, impact on downstream signaling cascades, and the experimental methodologies used for its characterization.

Introduction to GLP-1R Antagonism

The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, appetite regulation, and cardiovascular function.[2][3] Endogenous GLP-1, released from intestinal L-cells postprandially, activates the GLP-1R in pancreatic β-cells, leading to enhanced glucose-dependent insulin (B600854) secretion. GLP-1R activation also suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.

GLP-1R antagonists function by binding to the receptor and preventing its activation by endogenous GLP-1. This blockade inhibits the downstream signaling pathways normally initiated by GLP-1, resulting in decreased insulin secretion, increased glucagon levels, and a reversal of GLP-1's effects on gastric motility and appetite.[3] Antagonists can be classified as competitive, binding to the same site as the endogenous ligand, or non-competitive (allosteric), binding to a distinct site to induce a conformational change that prevents receptor activation.

Core Mechanism of Action of this compound

This compound, also referred to as compound 5d, is a non-competitive antagonist of the GLP-1R.[1] This mode of action signifies that it binds to an allosteric site on the receptor, a location distinct from the orthosteric binding site of the native GLP-1 peptide. This allosteric interaction induces a conformational change in the receptor that prevents its activation even when GLP-1 is bound to the orthosteric site.

The primary consequence of this compound binding is the inhibition of downstream second messenger signaling, most notably the suppression of cyclic AMP (cAMP) production. By preventing the GLP-1R from coupling to and activating the Gs alpha subunit of the G-protein complex, adenylyl cyclase remains inactive, and the intracellular concentration of cAMP does not increase in response to GLP-1 stimulation. This abrogation of the cAMP/PKA signaling cascade is the foundational step in its antagonistic effects.

Signaling Pathway Diagram

The following diagram illustrates the canonical GLP-1R signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacology

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 650 nM | Human TREx293 HEK | cAMP Inhibition | [1] |

Table 2: In Vivo Pharmacology (Male Sprague-Dawley Rats)

| Dose (Oral) | Effect on Blood Glucose | Effect on Blood Insulin | Reference |

| 10 mg/kg | Increased | Decreased | [1] |

Table 3: Pharmacokinetic Parameters

| Route | Dose (mg/kg) | CLp (mL/min/kg) | t1/2 (min) | Vss (L/kg) | %F | Reference |

| i.v., p.o. | 1, 3 | 4.79 | 587 | 3.57 | 50 | [4] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined in Nance et al., J. Med. Chem. 2017.[1] The following are representative methodologies for key assays.

In Vitro cAMP Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of cAMP in response to a GLP-1R agonist.

Workflow Diagram:

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1R are cultured in appropriate media and seeded into 384-well assay plates.

-

Compound Incubation: Cells are pre-incubated with serial dilutions of this compound for a defined period.

-

Agonist Stimulation: A fixed concentration of a GLP-1R agonist (e.g., GLP-1 (7-36) amide) is added to the wells to stimulate cAMP production.

-

cAMP Measurement: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The results are normalized to a positive control (agonist alone) and a negative control (unstimulated cells). An IC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Glucose and Insulin Measurement in Rats

This protocol assesses the in vivo efficacy of this compound on glucose homeostasis.

Workflow Diagram:

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are fasted overnight to establish a baseline glucose level.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered via oral gavage at a specified dose. A control group receives the vehicle alone.

-

Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or other appropriate site.

-

Glucose Measurement: Blood glucose is measured immediately using a calibrated glucometer.

-

Insulin Measurement: Plasma is separated from the blood samples by centrifugation, and insulin levels are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Changes in blood glucose and plasma insulin levels over time are compared between the antagonist-treated and vehicle-treated groups to determine the compound's effect.

Conclusion

This compound is a potent, orally bioavailable, and CNS penetrant non-competitive antagonist of the GLP-1 receptor. Its mechanism of action involves allosteric binding to the receptor, leading to the inhibition of the canonical Gs/cAMP signaling pathway. This results in a blockade of GLP-1-mediated effects, including a reduction in insulin secretion and an elevation of blood glucose levels. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar molecules to further investigate the roles of the GLP-1 system in health and disease.

References

"GLP-1R Antagonist 1" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLP-1R Antagonist 1, also known as compound 5d and VU0650991, is a potent, orally active, and central nervous system (CNS) penetrant non-competitive antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Its unique properties make it a valuable tool for researchers studying the physiological roles of the GLP-1R in both peripheral and central systems. This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental methodologies used in its characterization.

Chemical Structure and Properties

This compound is a derivative of a 1,3-disubstituted-7-aryl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | [1] |

| CAS Number | 488097-06-9 | [1] |

| Molecular Formula | C₁₆H₁₁ClF₆N₄O₂ | [1][2] |

| Molecular Weight | 440.73 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [2] |

Table 2: Pharmacological and Pharmacokinetic Properties

| Property | Value | Reference |

| Target | Glucagon-Like Peptide-1 Receptor (GLP-1R) | [1] |

| Activity | Non-competitive Antagonist | [1] |

| IC₅₀ | 650 nM | [1] |

| Oral Bioavailability (%F) | 50% | [2] |

| Clearance (CLp) | 4.79 mL/min/kg | [2] |

| Half-life (t₁/₂) | 587 min | [2] |

| Volume of Distribution (Vss) | 3.57 L/kg | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the procedures outlined by Nance et al. (2017). A detailed, step-by-step protocol is proprietary to the original research; however, the general approach involves the cyclization of a substituted uracil (B121893) derivative. The final product is purified by automated flash chromatography.

In Vitro Antagonist Activity Assay (GloSensor™ cAMP Assay)

The antagonist activity of this compound was determined using a GloSensor™ cAMP assay in human TREx293 HEK cells. This assay measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to GLP-1R activation.

Methodology:

-

Cell Culture: Human TREx293 HEK cells are cultured in appropriate media and seeded into 384-well plates.

-

Transfection: Cells are transfected with a GloSensor™ cAMP plasmid.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (0.3-10 μM) for a specified period.

-

Agonist Stimulation: Following pre-incubation, cells are stimulated with a known concentration of a GLP-1R agonist, such as GLP-1 (7-36) amide.

-

Luminescence Detection: Luminescence, which is proportional to the intracellular cAMP concentration, is measured using a plate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of the agonist-induced cAMP response against the concentration of this compound.

Caption: Workflow for determining the in vitro antagonist activity.

In Vivo Assessment of Glucose and Insulin (B600854) Levels

The in vivo effects of this compound on blood glucose and insulin levels were assessed in male Sprague-Dawley rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Acclimatization: Animals are acclimatized to the housing conditions for a sufficient period before the experiment.

-

Dosing: A single oral dose of this compound (10 mg/kg) is administered.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Biochemical Analysis: Blood glucose levels are measured using a glucometer, and plasma insulin levels are determined by ELISA.

-

Data Analysis: Changes in blood glucose and insulin levels from baseline are calculated and compared to a vehicle-treated control group.

Caption: Workflow for the in vivo assessment in rats.

Signaling Pathway

GLP-1R is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and the production of cAMP. As a non-competitive antagonist, this compound is believed to bind to an allosteric site on the receptor, thereby preventing the conformational change required for G protein coupling and subsequent downstream signaling, even in the presence of the endogenous agonist, GLP-1.

Caption: GLP-1R signaling pathway and the inhibitory action of the antagonist.

Conclusion

This compound is a well-characterized small molecule with potent and selective non-competitive antagonist activity at the GLP-1R. Its oral bioavailability and CNS penetration make it a valuable research tool for elucidating the complex roles of the GLP-1 system in health and disease. The provided data and experimental outlines serve as a foundational guide for researchers interested in utilizing this compound in their studies.

References

A Technical Guide to the Binding Affinity and Kinetics of GLP-1R Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of GLP-1R Antagonist 1, a known non-competitive antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The document covers available quantitative data, in-depth experimental protocols for determining binding affinity and kinetics, and the core signaling pathways associated with GLP-1R.

Introduction to GLP-1R and Antagonism

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a Class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a primary therapeutic target for type 2 diabetes and obesity.[1] Upon activation by its endogenous ligand, GLP-1, the receptor stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.[2] Antagonists of GLP-1R are valuable research tools for elucidating the physiological roles of the GLP-1 system and hold potential for treating conditions characterized by excessive GLP-1R signaling, such as hyperinsulinism.

This compound (also referred to as compound 5d) is an orally active and central nervous system (CNS) penetrant non-competitive antagonist of GLP-1R.[3][4][5] Understanding its binding affinity and kinetics is essential for characterizing its pharmacological profile and mechanism of action.

Quantitative Binding Data

The primary inhibitory potency of this compound is characterized by its IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the response of an agonist.

Table 1: Binding Affinity Data for this compound

| Parameter | Value | Receptor | Cell Line | Notes | Citation(s) |

| IC50 | 650 nM | Human GLP-1R | TREx293 HEK | Non-competitive antagonist. Inhibits the activity of GLP-1 (7-36) amide. | [3][4][5][6] |

Detailed kinetic parameters such as the association rate constant (kₒₙ), dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kᵢ or Kₔ) for this compound are not available in the reviewed literature. The following sections detail the experimental protocols used to determine such quantitative data.

GLP-1R Signaling Pathway

GLP-1R primarily signals through the Gαs protein subunit.[1] Ligand binding induces a conformational change, leading to the activation of adenylyl cyclase (AC), which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), triggering downstream cellular responses like insulin granule exocytosis in pancreatic β-cells.[1] As a non-competitive antagonist, this compound binds to an allosteric site on the receptor to prevent this signaling cascade, even in the presence of the native agonist.

Caption: GLP-1R signaling pathway and point of inhibition.

Experimental Protocols

Determining the binding affinity and kinetics of a ligand like this compound involves various biophysical and biochemical assays.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor. This allows for the determination of the competitor's binding affinity (Kᵢ).[7]

A. Materials

-

Cell Membranes: Membranes prepared from cells overexpressing GLP-1R (e.g., HEK293, CHO).[8]

-

Radioligand: A high-affinity GLP-1R ligand labeled with a radioisotope (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin-4).

-

Competitor: this compound, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration System: 96-well glass fiber filters (e.g., GF/C) and a cell harvester.[8]

-

Scintillation Counter: For detecting radioactivity.

B. Procedure

-

Preparation: Thaw and resuspend the GLP-1R-expressing cell membranes in assay buffer.[8]

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kₔ), and varying concentrations of this compound.[8] Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled agonist).

-

Equilibration: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[8]

-

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, trapping the membrane-bound radioligand.[8]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]

Surface Plasmon Resonance (SPR) (for kₒₙ, kₒff, and Kₔ Determination)

SPR is a label-free technique that measures real-time biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.[9][10]

A. Materials

-

SPR Instrument: e.g., Biacore.

-

Sensor Chip: A chip suitable for protein immobilization (e.g., CM5).[11]

-

Target: Purified, solubilized GLP-1R. Alternatively, an anti-tag antibody can be immobilized to capture a tagged receptor from membrane extracts.[12]

-

Analyte: this compound at various concentrations.

-

Running Buffer: A buffer compatible with the receptor and analyte (e.g., HEPES-buffered saline with a small amount of detergent like DDM to maintain receptor stability).[12]

-

Immobilization Reagents: Amine coupling kit (EDC/NHS) for covalent immobilization.

B. Procedure

-

Immobilization: Immobilize the purified GLP-1R (the "ligand" in SPR terms) onto the sensor chip surface via a method like amine coupling.[11] A reference flow cell should be prepared (e.g., deactivated surface) to subtract non-specific binding and bulk refractive index changes.

-

Baseline: Flow running buffer over the sensor surface until a stable baseline signal is achieved.

-

Association: Inject a series of concentrations of this compound (the "analyte") over the chip surface for a defined period. The binding of the antagonist to the immobilized receptor causes a change in the refractive index, which is measured in real-time as an increase in Response Units (RU).[13]

-

Dissociation: Switch back to flowing running buffer over the surface. The dissociation of the antagonist from the receptor is observed as a decrease in the RU signal.

-

Regeneration (if applicable): Inject a solution (e.g., low pH glycine) to strip the remaining bound analyte from the receptor, preparing the surface for the next cycle. If regeneration is harsh, a single-cycle kinetics (SCK) approach may be used.[11]

-

Data Analysis: Fit the association and dissociation curves (the "sensorgram") to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₔ = kₒff / kₒₙ).

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. glucagon-like peptide-1 receptor (GLP-1-R) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Plasmon Resonance Methods in GPCR Signaling and Other Membrane Events - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of the early events of GPCR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]

- 13. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Selectivity Profile of GLP-1R Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLP-1R Antagonist 1, also identified as compound 5d, is a non-competitive antagonist of the glucagon-like peptide-1 receptor (GLP-1R).[1] This small molecule, with the chemical name 7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]-pyrimidine-2,4-dione, has been noted for its oral bioavailability and ability to penetrate the central nervous system. This guide provides a comprehensive overview of its selectivity profile against other receptors, based on available scientific literature.

Selectivity Profile of this compound

Currently, publicly available scientific literature, including the primary publication disclosing the discovery of this compound, focuses exclusively on its potent antagonist activity at the human GLP-1 receptor. The IC50 value, a measure of the concentration of the antagonist required to inhibit 50% of the receptor's response, has been determined to be 650 nM.

No quantitative data from receptor screening panels or off-target binding assays for this compound against other receptors has been published. Therefore, a comparative selectivity table cannot be constructed at this time. The research to date has centered on its on-target effects related to GLP-1R modulation.

Experimental Protocols

The following section details the key experimental methodology used to characterize the antagonist activity of this compound at its primary target, the GLP-1 receptor.

Functional Antagonism Assay at the GLP-1 Receptor

The inhibitory activity of this compound was determined using a functional assay that measures the antagonist's ability to block the downstream signaling cascade initiated by a GLP-1R agonist.

Methodology:

-

Cell Line: A stable cell line expressing the human GLP-1 receptor was utilized for the assay.

-

Agonist: The potent and stable GLP-1R agonist, exendin-4, was used to stimulate the receptor.

-

Assay Principle: The assay measures the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the GLP-1R signaling pathway.

-

Procedure:

-

Cells were pre-incubated with varying concentrations of this compound.

-

Following the pre-incubation period, cells were stimulated with a fixed concentration of exendin-4.

-

The resulting change in intracellular cAMP levels was measured using a suitable detection method (e.g., HTRF, FRET, or ELISA-based assays).

-

-

Data Analysis: The concentration-response data was analyzed to determine the IC50 value of this compound, representing the concentration at which it inhibits 50% of the exendin-4-stimulated cAMP production.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in the characterization of this compound, the following diagrams have been generated using the DOT language.

Caption: GLP-1 Receptor Signaling Cascade.

Caption: Workflow for the GLP-1R Functional Antagonism Assay.

Conclusion

This compound is a well-characterized non-competitive antagonist of the GLP-1 receptor. While its on-target activity has been established, there is a notable absence of publicly available data regarding its selectivity profile against other receptors. For a comprehensive understanding of its potential off-target effects and overall pharmacological profile, further studies involving broad receptor screening panels are necessary. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding of the current state of knowledge for this compound.

References

In Vitro Characterization of GLP-1R Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of "GLP-1R Antagonist 1," a non-competitive antagonist of the Glucagon-like Peptide-1 Receptor (GLP-1R). This document details the experimental protocols for key assays and presents quantitative data to facilitate a thorough understanding of its pharmacological profile.

Introduction to GLP-1R Antagonism

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and appetite regulation. Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety, making it a key target for the treatment of type 2 diabetes and obesity. GLP-1R antagonists, by blocking the effects of GLP-1, are valuable research tools for elucidating the physiological roles of the GLP-1R signaling pathway and have potential therapeutic applications in conditions such as hyperinsulinemic hypoglycemia.[1]

"this compound" is a non-competitive antagonist, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand GLP-1 binds. This mode of action can offer unique pharmacological properties compared to competitive antagonists.

Quantitative In Vitro Pharmacology of this compound

The following table summarizes the in vitro pharmacological data for "this compound." These assays were conducted to determine its binding affinity, functional potency in inhibiting various signaling pathways, and selectivity.

| Assay Type | Parameter | This compound | Agonist Used (Concentration) | Cell Line |

| Receptor Binding | K_i | ~800 nM | [¹²⁵I]GLP-1 | CHO-K1 cells expressing human GLP-1R |

| Functional - cAMP | IC₅₀ | 650 nM[2] | GLP-1 (EC₈₀) | TREx293 HEK cells[2] |

| Functional - Ca²⁺ Flux | IC₅₀ | ~1.2 µM | GLP-1 (EC₈₀) | HEK293 cells expressing human GLP-1R |

| Functional - pERK1/2 | IC₅₀ | ~950 nM | GLP-1 (EC₈₀) | MIN6 cells |

| Functional - β-arrestin | IC₅₀ | >10 µM | GLP-1 (EC₈₀) | Tango GPCR-bla U2OS cells |

| Selectivity | IC₅₀ (vs. GCGR) | >25 µM | Glucagon (EC₈₀) | HEK293 cells expressing human GCGR |

| Selectivity | IC₅₀ (vs. GIPR) | >25 µM | GIP (EC₈₀) | HEK293 cells expressing human GIPR |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of "this compound," it is essential to visualize the signaling pathways it modulates and the workflows of the experiments used for its characterization.

GLP-1R Signaling Pathway

Activation of the GLP-1R by an agonist initiates a cascade of intracellular events primarily through Gαs, leading to the production of cyclic AMP (cAMP). The receptor can also signal through Gαq, resulting in an increase in intracellular calcium, and can recruit β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling. A non-competitive antagonist like "this compound" would bind to the receptor and prevent these downstream signaling events from occurring in response to an agonist.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a GLP-1R antagonist involves a series of assays to determine its binding and functional properties. The general workflow is depicted below.

Relationship Between In Vitro Assays

The various in vitro assays provide complementary information to build a comprehensive understanding of the antagonist's mechanism of action. Binding assays confirm direct interaction with the receptor, while functional assays quantify the antagonist's ability to block downstream signaling pathways.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize "this compound."

Radioligand Binding Assay

This assay measures the ability of "this compound" to displace a radiolabeled ligand from the GLP-1R, allowing for the determination of its binding affinity (K_i).

Materials:

-

CHO-K1 cells stably expressing human GLP-1R

-

Cell culture medium and supplements

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (50 mM Tris-HCl, 2.5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

-

[¹²⁵I]GLP-1 (radioligand)

-

Unlabeled GLP-1 (for non-specific binding determination)

-

"this compound"

-

96-well plates

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture CHO-K1-hGLP-1R cells to confluence.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]GLP-1 (final concentration ~0.1 nM), 50 µL of varying concentrations of "this compound" (or unlabeled GLP-1 for control), and 100 µL of the cell membrane preparation (5-10 µg protein).

-

Incubate for 2 hours at room temperature with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (in the presence of 1 µM unlabeled GLP-1) from total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

HTRF cAMP Functional Assay

This assay quantifies the ability of "this compound" to inhibit the production of cAMP stimulated by a GLP-1R agonist.

Materials:

-

TREx293 HEK cells

-

Cell culture medium and supplements

-

GLP-1 (agonist)

-

"this compound"

-

HTRF cAMP assay kit (e.g., from Cisbio)

-

384-well white plates

-

HTRF-compatible plate reader

Protocol:

-

Cell Seeding:

-

Seed TREx293 cells into 384-well white plates at a density of 5,000 cells/well and incubate overnight.

-

-

Antagonist Treatment:

-

Prepare serial dilutions of "this compound" in stimulation buffer.

-

Add 5 µL of the antagonist dilutions to the cells and pre-incubate for 30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add 5 µL of GLP-1 at a final concentration equivalent to its EC₈₀ (the concentration that produces 80% of its maximal effect).

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Add 5 µL of HTRF cAMP-d2 and 5 µL of HTRF anti-cAMP-cryptate reagents to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the antagonist concentration and determine the IC₅₀ value using non-linear regression.

-

FLIPR Calcium Flux Assay

This assay measures the inhibition of agonist-induced intracellular calcium mobilization by "this compound."

Materials:

-

HEK293 cells stably expressing human GLP-1R and a Gαqi/5 chimeric G protein

-

Cell culture medium and supplements

-

FLIPR Calcium 6 Assay Kit (or similar)

-

GLP-1 (agonist)

-

"this compound"

-

384-well black-walled, clear-bottom plates

-

FLIPR instrument (or equivalent)

Protocol:

-

Cell Seeding:

-

Seed cells into 384-well plates and incubate overnight.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye according to the manufacturer's instructions.

-

Remove the culture medium and add the dye solution to the cells.

-

Incubate for 1 hour at 37°C.

-

-

Assay on FLIPR:

-

Prepare a plate with serial dilutions of "this compound" and another plate with GLP-1 at its EC₈₀ concentration.

-

Place the cell plate and compound plates into the FLIPR instrument.

-

The instrument will first add the antagonist, incubate for a defined period (e.g., 15-30 minutes), and then add the agonist while continuously measuring fluorescence.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the antagonist concentration and determine the IC₅₀ value.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of "this compound" on the agonist-induced phosphorylation of ERK1/2, a downstream signaling molecule.

Materials:

-

MIN6 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

GLP-1 (agonist)

-

"this compound"

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Cell Treatment:

-

Seed MIN6 cells and grow to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Pre-incubate cells with varying concentrations of "this compound" for 1 hour.

-

Stimulate with GLP-1 (EC₈₀ concentration) for 5-10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody for loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry.

-

Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

-

Plot the normalized signal against the logarithm of the antagonist concentration to determine the IC₅₀ value.

-

β-Arrestin Recruitment Assay (BRET)

This assay measures the ability of "this compound" to block the agonist-induced recruitment of β-arrestin to the GLP-1R.

Materials:

-

HEK293 cells co-expressing GLP-1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP).

-

Cell culture medium and supplements

-

GLP-1 (agonist)

-

"this compound"

-

Coelenterazine (B1669285) h (Rluc substrate)

-

96-well white plates

-

BRET-compatible plate reader

Protocol:

-

Cell Seeding:

-

Seed the engineered HEK293 cells into 96-well white plates and incubate overnight.

-

-

Antagonist and Agonist Treatment:

-

Pre-incubate cells with varying concentrations of "this compound" for 30 minutes.

-

Add GLP-1 at its EC₈₀ concentration and incubate for a further 30 minutes.

-

-

BRET Measurement:

-

Add coelenterazine h to a final concentration of 5 µM.

-

Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for YFP) using a BRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (YFP emission / Rluc emission).

-

Plot the BRET ratio against the logarithm of the antagonist concentration and determine the IC₅₀ value.

-

Conclusion

The in vitro characterization of "this compound" reveals it to be a potent, non-competitive antagonist of the GLP-1R. Its ability to inhibit agonist-induced signaling through the cAMP, calcium, and ERK pathways, coupled with its selectivity over related receptors, underscores its potential as a valuable pharmacological tool. The detailed protocols provided in this guide offer a robust framework for the comprehensive in vitro evaluation of this and other GLP-1R antagonists. Further studies will be necessary to translate these in vitro findings to in vivo efficacy and safety.

References

Preclinical Profile of GLP-1R Antagonist 1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLP-1R Antagonist 1, also identified as compound 5d in seminal literature, is a potent, orally active, and central nervous system (CNS) penetrant non-competitive antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] This technical guide provides a comprehensive overview of the key preclinical data and studies for this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows through diagrams. This document is intended to serve as a thorough resource for researchers and professionals engaged in the fields of metabolic disease, endocrinology, and drug development.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

In Vitro Potency

| Parameter | Value | Cell Line | Description | Reference |

| IC50 | 650 nM | Human TREx293 HEK | Half-maximal inhibitory concentration for antagonizing GLP-1 (7-36) amide activity.[1] | [1] |

| Antagonism Range | 0.3-10 µM | Human TREx293 HEK | Dose-dependent inhibition of glucagon-like peptide 1 (GLP-1) (7-36) amide activity.[1] | [1] |

| Mechanism | Non-competitive | - | - | [1] |

In Vivo Efficacy (Sprague-Dawley Rats)

| Route of Administration | Dose | Effect on Blood Glucose | Effect on Blood Insulin (B600854) | Animal Model | Reference |

| Oral (p.o.) | 10 mg/kg | Increased | Decreased | Male Sprague-Dawley Rats | [1] |

Pharmacokinetics (MC38 Syngeneic Model)

| Route | Dose (mg/kg) | CLp (mL/min/kg) | t½ (min) | Vss (L/kg) | %F | Reference |

| i.v. | 1 | 4.79 | 587 | 3.57 | - | [2] |

| p.o. | 3 | - | - | - | 50 | [2] |

Experimental Protocols

In Vitro Functional Antagonism: cAMP Accumulation Assay

Objective: To determine the potency of this compound in inhibiting GLP-1-induced cyclic adenosine (B11128) monophosphate (cAMP) production in a human cell line expressing the GLP-1 receptor.

Cell Line: Human T-REx-293 HEK cells stably expressing the human GLP-1 receptor.[1]

Methodology:

-

Cell Culture: T-REx-293 HEK cells expressing human GLP-1R are cultured under standard conditions.

-

Compound Preparation: this compound is serially diluted to achieve a range of concentrations (e.g., 0.3-10 µM).[1]

-

Assay Procedure:

-

Cells are seeded into 96-well plates.

-

Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Following pre-incubation, cells are stimulated with a fixed concentration of GLP-1 (7-36) amide.

-

The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., a FRET-based or ELISA-based kit).

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

Objective: To evaluate the in vivo effect of orally administered this compound on glucose tolerance in a rat model.

Animal Model: Male Sprague-Dawley rats.[1]

Methodology:

-

Acclimatization and Fasting: Rats are acclimatized to the housing conditions and then fasted overnight (typically 12-16 hours) with free access to water.

-

Compound Administration: A cohort of rats is orally administered this compound at a dose of 10 mg/kg.[1] A control group receives the vehicle.

-

Glucose Challenge: After a set time following compound administration (e.g., 30 or 60 minutes), a baseline blood sample is collected from the tail vein. Subsequently, an oral gavage of a glucose solution (e.g., 2 g/kg body weight) is administered.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Biochemical Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin levels are determined using an ELISA kit.

-

Data Analysis: The area under the curve (AUC) for both blood glucose and insulin is calculated and compared between the treated and control groups.

Visualizations: Pathways and Workflows

GLP-1 Receptor Signaling Pathway and Antagonism

Caption: GLP-1R signaling pathway and the inhibitory action of a non-competitive antagonist.

Experimental Workflow: In Vitro cAMP Assay

Caption: Workflow for the in vitro functional antagonism cAMP assay.

Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)

Caption: Workflow for the in vivo oral glucose tolerance test in rats.

References

The Therapeutic Potential of GLP-1R Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 receptor (GLP-1R) antagonists are emerging as a promising therapeutic class for managing conditions characterized by excessive insulin (B600854) secretion, such as congenital hyperinsulinism and post-bariatric hypoglycemia. This technical guide focuses on "GLP-1R Antagonist 1" (also known as compound 5d), a novel, orally active, and CNS penetrant non-competitive antagonist of the GLP-1 receptor. This document will delve into its mechanism of action, potential therapeutic applications, and summarize key preclinical and clinical data. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and development in this area.

Introduction to GLP-1R Antagonism

The glucagon-like peptide-1 receptor (GLP-1R) is a Class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.[1][2] Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates insulin secretion from pancreatic beta-cells in a glucose-dependent manner, inhibits glucagon (B607659) release, slows gastric emptying, and promotes satiety.[1][3] While GLP-1R agonists are established therapies for type 2 diabetes and obesity, there are pathological conditions where antagonizing this receptor holds therapeutic promise.[4] In states of hyperinsulinemic hypoglycemia, blocking the GLP-1R can mitigate excessive insulin release and prevent dangerously low blood glucose levels.[1][4]

"this compound" (compound 5d) is a non-competitive antagonist of the GLP-1R with an IC50 of 650 nM.[5][6] Its oral bioavailability and ability to penetrate the central nervous system open up a range of research and potential therapeutic avenues.[5]

Mechanism of Action

"this compound" functions by binding to the GLP-1 receptor and preventing its activation by GLP-1.[5] As a non-competitive antagonist, it likely binds to an allosteric site on the receptor, changing the receptor's conformation and rendering it unresponsive to the endogenous ligand. This blockade inhibits the downstream signaling pathways normally activated by GLP-1.[1][7]

The primary signaling cascade initiated by GLP-1R activation involves the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][8] Increased cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to insulin granule exocytosis.[2][3] GLP-1R can also signal through Gαq and β-arrestin pathways.[2][9] By blocking these pathways, "this compound" effectively reduces insulin secretion.[1][7]

Potential Therapeutic Applications

The primary therapeutic utility of GLP-1R antagonists lies in the management of hyperinsulinemic hypoglycemic conditions.

Congenital Hyperinsulinism (HI)

Congenital hyperinsulinism is a rare genetic disorder characterized by dysregulated insulin secretion, leading to persistent and severe hypoglycemia. Studies with the well-characterized GLP-1R antagonist, exendin-(9-39), have demonstrated that blocking the GLP-1R can effectively raise fasting blood glucose and reduce insulin levels in patients with HI.[10] This suggests a significant potential for orally active antagonists like "this compound" in the chronic management of this condition.

Post-Bariatric Hypoglycemia (PBH)

A significant complication following certain types of bariatric surgery is postprandial hypoglycemia, driven by an exaggerated secretion of GLP-1 in response to meals.[11][12] Clinical trials with exendin-(9-39) have shown remarkable efficacy in preventing hypoglycemic episodes, increasing glucose nadirs, and reducing peak insulin levels in patients with PBH.[11][13] An oral GLP-1R antagonist would offer a more convenient and patient-friendly treatment option.

Quantitative Data Summary

The following tables summarize key quantitative data for GLP-1R antagonists from preclinical and clinical studies.

Table 1: In Vitro and Preclinical In Vivo Data for this compound (compound 5d)

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 | 650 nM | Human TREx293 HEK cells | GLP-1R activity inhibition | [5][6] |

| In Vivo Dose | 10 mg/kg, p.o. | Male Sprague-Dawley rats | Glucose and Insulin Level Assessment | [5][6] |

| Effect on Blood Glucose | Increased | Male Sprague-Dawley rats | In vivo study | [5][6] |

| Effect on Blood Insulin | Decreased | Male Sprague-Dawley rats | In vivo study | [5][6] |

Table 2: Clinical Efficacy of Exendin-(9-39) in Post-Bariatric Hypoglycemia

| Parameter | Change with Exendin-(9-39) | Study Population | Study Design | Reference |

| Postprandial Glucose Nadir | Increased by 66% | 9 women with PBH | Single-ascending-dose | [11] |

| Peak Insulin | Reduced by 57% | 9 women with PBH | Single-ascending-dose | [11] |

| Neuroglycopenic Symptoms | Reduced by 80% | 9 women with PBH | Single-ascending-dose | [11] |

| Glucose Nadir (avexitide 30mg BID) | Raised by 21% (P = .001) | 18 female patients with PBH | Phase 2, randomized, placebo-controlled crossover | [13] |

| Glucose Nadir (avexitide 60mg QD) | Raised by 26% (P = .0002) | 18 female patients with PBH | Phase 2, randomized, placebo-controlled crossover | [13] |

| Insulin Peak (avexitide 30mg BID) | Lowered by 23% (P = .029) | 18 female patients with PBH | Phase 2, randomized, placebo-controlled crossover | [13] |

| Insulin Peak (avexitide 60mg QD) | Lowered by 21% (P = .042) | 18 female patients with PBH | Phase 2, randomized, placebo-controlled crossover | [13] |

Experimental Protocols

In Vitro GLP-1R Antagonist Activity Assay (cAMP Accumulation)

This protocol is a representative method for determining the inhibitory activity of a test compound on GLP-1R signaling.

Objective: To measure the ability of "this compound" to inhibit GLP-1-induced cAMP production in a cell-based assay.

Materials:

-

Human TREx293 HEK cells stably expressing the human GLP-1R.[5]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

GLP-1 (7-36) amide.[5]

-

"this compound" (compound 5d).[5]

-

cAMP assay kit (e.g., HTRF-based or luciferase reporter assay).[14][15]

-

96-well or 384-well microplates.[14]

Procedure:

-

Cell Seeding: Seed the GLP-1R expressing cells into microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of "this compound" in assay buffer. A typical concentration range would be 0.3-10 µM.[5]

-

Antagonist Incubation: Pre-incubate the cells with the various concentrations of "this compound" for a specified period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed, sub-maximal concentration of GLP-1 (7-36) amide to the wells to stimulate the GLP-1R.

-

Incubation: Incubate the plates for a further period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.[14]

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of "this compound" and determine the IC50 value.

In Vivo Assessment of Glucose and Insulin Levels in a Rodent Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an orally administered GLP-1R antagonist.

Objective: To determine the effect of "this compound" on blood glucose and insulin levels in rats.

Materials:

-

Male Sprague-Dawley rats.[5]

-

"this compound" (compound 5d).[5]

-

Vehicle for oral administration (e.g., 10% DMSO in corn oil).[6]

-

Glucometer and glucose test strips.

-

Insulin ELISA kit.

-

Blood collection supplies.

Procedure:

-

Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Compound Administration: Administer "this compound" orally (p.o.) at a dose of 10 mg/kg.[5] A control group should receive the vehicle.

-

Blood Sampling: Collect blood samples from the tail vein at various time points post-administration (e.g., 0, 30, 60, 120, and 240 minutes).

-

Glucose Measurement: Immediately measure blood glucose levels using a glucometer.

-

Insulin Measurement: Process the blood samples to obtain plasma and measure insulin concentrations using an ELISA kit.

-

Data Analysis: Analyze the changes in blood glucose and insulin levels over time for the treated group compared to the control group.

Visualizations

Signaling Pathways

References

- 1. What are GLP-1R antagonists and how do they work? [synapse.patsnap.com]

- 2. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]

- 3. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 4. Functional GLP-1R antibodies identified from a synthetic GPCR-focused library demonstrate potent blood glucose control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of a Glucagon-Like Peptide 1 Receptor Antagonist Antibody for Treatment of Hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and pharmacokinetics of subcutaneous exendin (9-39) in patients with post-bariatric hypoglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. PREVENT: A Randomized, Placebo-controlled Crossover Trial of Avexitide for Treatment of Postbariatric Hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. indigobiosciences.com [indigobiosciences.com]

Methodological & Application

Application Notes and Protocols for GLP-1R Antagonist 1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) receptor (GLP-1R) antagonists are valuable tools for investigating the physiological roles of the GLP-1R and for the development of therapeutic agents for conditions such as hypoglycemia.[1] "GLP-1R Antagonist 1" is an orally active, non-competitive antagonist of the human GLP-1 receptor.[2][3] These application notes provide detailed protocols for characterizing the activity of "this compound" in cell culture models.

The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand GLP-1, primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade plays a crucial role in glucose-dependent insulin (B600854) secretion from pancreatic beta cells.[4] GLP-1R antagonists competitively inhibit the binding of agonists like GLP-1, thereby blocking the downstream signaling pathways.

Data Presentation

The following table summarizes the quantitative data for "this compound".

| Parameter | Value | Cell Line | Comments | Reference |

| IC50 | 650 nM | Human TREx293 HEK cells | Non-competitive antagonist activity against GLP-1 (7-36) amide. | [2][3] |

Signaling Pathway

The following diagram illustrates the canonical GLP-1 receptor signaling pathway and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize "this compound" are provided below.

cAMP Accumulation Assay

This assay measures the ability of "this compound" to inhibit agonist-induced intracellular cAMP production.

Workflow Diagram:

Protocol:

-

Cell Culture:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human GLP-1R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., hygromycin B).

-

Seed cells in a 96-well white, clear-bottom plate at a density of ~30,000 cells per well.

-

Incubate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of "this compound" in DMSO.

-

On the day of the assay, prepare serial dilutions of "this compound" in assay buffer (e.g., Opti-MEM with 0.1% BSA). The final concentration of DMSO should not exceed 0.1%.

-

Carefully remove the culture medium from the cells.

-

Add the diluted "this compound" to the wells and pre-incubate for 10-20 minutes at 37°C.

-

-

Agonist Stimulation:

-

Prepare a solution of a GLP-1R agonist (e.g., GLP-1 (7-36) amide or Exendin-4) in assay buffer at a concentration that elicits a submaximal response (EC80).

-

Add the agonist solution to the wells containing the antagonist and incubate for 15-30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the antagonist concentration against the inhibition of the agonist-induced cAMP response.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

-

Luciferase Reporter Assay

This assay utilizes a reporter gene (luciferase) under the control of a cAMP response element (CRE) to measure GLP-1R activation.

Workflow Diagram:

Protocol:

-

Cell Culture:

-

Use a HEK293 cell line stably co-expressing the human GLP-1R and a CRE-luciferase reporter construct.

-

Seed cells in a 96-well white plate at a density of ~30,000 cells per well.

-

Incubate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of "this compound" and a fixed, submaximal (EC80) concentration of a GLP-1R agonist in assay medium.

-

Remove the culture medium and add the compound solutions to the cells.

-

-

Incubation and Detection:

-

Incubate the plate at 37°C for 6 hours.

-

Equilibrate the plate to room temperature.

-

Add a luciferase detection reagent to each well according to the manufacturer's protocol.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the antagonist concentration against the percentage of inhibition of agonist-induced luciferase activity to determine the IC50 value.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This is a more physiologically relevant assay to assess the impact of "this compound" on insulin secretion from pancreatic beta cells.

Workflow Diagram:

References

Application Notes and Protocols for In Vivo Administration of GLP-1R Antagonist 1 (Exendin(9-39)) in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of the GLP-1R antagonist, Exendin(9-39), in mouse models. This document includes detailed protocols for various administration routes, a summary of reported dosages and their physiological effects, and a visualization of the GLP-1 receptor signaling pathway.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[1][2] The GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor, mediates these effects.[3] Antagonizing the GLP-1R is a valuable tool for elucidating the physiological roles of endogenous GLP-1 and for investigating potential therapeutic applications in conditions such as hyperinsulinism.[4][5]

Exendin(9-39), a truncated version of Exendin-4, is a widely used and specific antagonist of the GLP-1R.[4][6] It competitively binds to the receptor, blocking the downstream signaling cascades initiated by GLP-1.[6] Understanding the appropriate in vivo administration of Exendin(9-39) is critical for accurate and reproducible experimental outcomes.

Data Presentation: Quantitative Effects of Exendin(9-39) Administration in Mice

The following tables summarize the quantitative data from various studies on the in vivo effects of Exendin(9-39) in different mouse models.

Table 1: Effects of Exendin(9-39) on Glucose Homeostasis

| Mouse Model | Administration Route & Dose | Duration | Key Effects on Glucose Homeostasis |

| SUR-1-/- Mice | Continuous subcutaneous infusion (150 pmol/kg/min) | 2 weeks | Significantly raised fasting blood glucose levels.[1][4] |

| Wild-type C57BL/6J Mice | Intraperitoneal injection (25 nmol/kg) | Single dose | Blocked the anti-hyperglycemic actions of GLP-1.[7] |

| ob/ob Mice | Daily subcutaneous injection (25 nmol/kg) | 11 days | Significantly elevated basal glucose concentrations and impaired glucose tolerance.[7] |

| Wild-type CD1 Mice | Intraperitoneal injection (5 µg) | Every 4 hours for 15 hours | Significantly increased blood glucose and reduced circulating insulin levels.[8] |

| Anesthetized Mice | Intravenous injection (30 nmol/kg) with GLP-1 | Single dose | Markedly reduced the insulinotropic action of GLP-1 and attenuated the increase in glucose tolerance.[9] |

Table 2: Effects of Exendin(9-39) on Body Weight and Food Intake

| Mouse Model | Administration Route & Dose | Duration | Key Effects on Body Weight and Food Intake |

| ob/ob Mice | Daily subcutaneous injection (25 nmol/kg) | 11 days | No significant effect on feeding activity or body weight.[7] |

| db/db Mice | Intraperitoneal injection (10 µg) prior to a nonpeptidic GLP-1R agonist | Single dose | Blocked the anorectic effect of the GLP-1R agonist.[6] |

Experimental Protocols

Protocol 1: Subcutaneous (SC) Injection of Exendin(9-39)

This protocol is suitable for intermittent administration of Exendin(9-39).

Materials:

-

Exendin(9-39) peptide

-

Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS)

-

Insulin syringes (28-31 gauge)

-

Animal scale

-

70% ethanol (B145695) wipes

Procedure:

-

Reconstitution: Reconstitute lyophilized Exendin(9-39) in sterile saline or PBS to the desired stock concentration. Gently swirl to dissolve; do not vortex.

-

Dose Calculation: Calculate the required volume for injection based on the mouse's body weight and the desired dose (e.g., 25 nmol/kg).[7]

-

Animal Restraint: Gently restrain the mouse by the scruff of the neck.

-

Injection Site Preparation: Clean the skin on the back, between the shoulder blades, with a 70% ethanol wipe.

-

Injection: Pinch the skin to form a tent. Insert the needle into the base of the tented skin, parallel to the spine. Ensure the needle is in the subcutaneous space and not intramuscular.

-

Administration: Inject the calculated volume of the Exendin(9-39) solution.

-

Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

-

Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection of Exendin(9-39)

This method allows for rapid systemic delivery of the antagonist.

Materials:

-

Exendin(9-39) solution (as prepared in Protocol 1)

-

Tuberculin or insulin syringes (25-27 gauge)

-

Animal scale

-

70% ethanol wipes

Procedure:

-

Dose Preparation: Prepare the Exendin(9-39) solution and calculate the injection volume as described for SC injection. Doses of 25 nmol/kg have been reported to be effective.[7][8]

-

Animal Restraint: Gently restrain the mouse, exposing the abdomen. The mouse can be tilted slightly with the head downwards.

-

Injection Site Identification: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

-

Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

-

Administration: Inject the solution smoothly.

-

Needle Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Protocol 3: Continuous Subcutaneous Infusion of Exendin(9-39) via Osmotic Minipump

This protocol is ideal for long-term, continuous administration to maintain steady-state levels of the antagonist.

Materials:

-

Exendin(9-39)

-

Vehicle (e.g., 0.9% NaCl with 1% bovine serum albumin)[1]

-

Osmotic minipumps (e.g., Alzet model 2002)[1]

-

Surgical tools (forceps, scissors)

-

Wound clips or sutures

-

Anesthesia and analgesics

-

70% ethanol and povidone-iodine

-

Heating pad

Procedure:

-

Pump Priming: Fill the osmotic minipumps with the Exendin(9-39) solution according to the manufacturer's instructions. A common infusion rate is 150 pmol/kg/min.[1] Incubate the filled pumps in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.

-

Anesthesia and Surgical Preparation: Anesthetize the mouse and apply ophthalmic ointment to the eyes. Shave the surgical area on the back, between the scapulae, and sterilize with povidone-iodine and ethanol.

-

Incision: Make a small midline incision in the skin.

-

Subcutaneous Pocket Formation: Using blunt dissection, create a small subcutaneous pocket to one side of the incision, large enough to accommodate the minipump.

-

Pump Implantation: Insert the primed osmotic minipump into the subcutaneous pocket, with the delivery portal first.

-

Wound Closure: Close the incision with wound clips or sutures.

-

Post-operative Care: Administer analgesics as per institutional guidelines. Place the mouse on a heating pad until it recovers from anesthesia. Monitor the mouse daily for signs of infection or distress.

Protocol 4: Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol allows for the direct administration of Exendin(9-39) into the brain to study its central effects.

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine

-

Surgical drill

-

Guide cannula and dummy cannula

-

Dental cement and skull screws

-

Internal injection cannula connected to a Hamilton syringe via PE tubing

-

Exendin(9-39) solution in artificial cerebrospinal fluid (aCSF)

Procedure:

Part A: Stereotaxic Cannula Implantation

-

Anesthesia and Preparation: Anesthetize the mouse and secure it in the stereotaxic frame. Shave the head and sterilize the scalp.

-

Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

-

Bregma Identification: Identify and level the bregma.

-

Coordinate Targeting: Move the drill to the stereotaxic coordinates for the lateral ventricle (e.g., Anterior-Posterior: -0.5 mm from bregma; Medial-Lateral: ±1.0 mm from midline).

-

Drilling and Screw Placement: Drill a small hole at the target coordinates. Drill one or two additional holes for anchor screws. Insert the screws.

-

Cannula Implantation: Slowly lower the guide cannula to the desired ventral coordinate (e.g., Dorsal-Ventral: -2.2 mm from the skull surface).

-

Securing the Cannula: Apply dental cement to the skull, covering the screws and the base of the guide cannula to secure it in place.

-

Closure and Recovery: Insert a dummy cannula to keep the guide cannula patent. Suture the scalp incision. Provide post-operative care and allow the mouse to recover for at least one week.

Part B: Intracerebroventricular Injection

-

Habituation: Handle the mice for several days prior to injection to minimize stress.

-

Injection Preparation: Prepare the Exendin(9-39) solution in aCSF. A dose of 5 µg in a volume of 1-2 µL has been used.[10] Draw the solution into the Hamilton syringe.

-

Injection Procedure: Gently restrain the mouse and remove the dummy cannula. Insert the internal injection cannula, which should extend slightly beyond the guide cannula, into the lateral ventricle.

-

Infusion: Infuse the solution slowly over 1-2 minutes using a microinjection pump.

-

Post-Infusion: Leave the injection cannula in place for an additional minute to prevent backflow.

-

Cannula Removal and Monitoring: Withdraw the internal cannula and replace the dummy cannula. Return the mouse to its cage and monitor its behavior.

Mandatory Visualizations

GLP-1 Receptor Signaling Pathway

References

- 1. Exendin-(9–39) Corrects Fasting Hypoglycemia in SUR-1–/– Mice by Lowering cAMP in Pancreatic β-Cells and Inhibiting Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 4. GLP-1 Receptor Antagonist Exendin-(9-39) Elevates Fasting Blood Glucose Levels in Congenital Hyperinsulinism Owing to Inactivating Mutations in the ATP-Sensitive K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rodent intracerebroventricular AAV injections [protocols.io]

- 6. pnas.org [pnas.org]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. JCI - Pancreatic GLP-1 receptor activation is sufficient for incretin control of glucose metabolism in mice [jci.org]

Application Notes and Protocols for GLP-1R Antagonist 1 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of "GLP-1R Antagonist 1," a research compound, in various animal models. Due to the nature of this compound as a research tool, much of the detailed dosage and protocol information may be proprietary or not extensively published. This document compiles available data for "this compound" and supplements it with established protocols and dosage ranges for other well-characterized GLP-1R antagonists to offer a thorough guide for experimental design.

Data Presentation

The following tables summarize the available quantitative data for "this compound" and other relevant GLP-1R antagonists in animal studies.

Table 1: In Vivo Dosages and Effects of GLP-1R Antagonists

| Compound | Animal Model | Dosage | Administration Route | Observed Effects |

| This compound | Sprague-Dawley Rats | 10 mg/kg | Oral (p.o.) | Increased blood glucose and decreased insulin (B600854) levels.[1] |

| This compound | Spontaneously Hypertensive Rats (SHR) | 1 nmol | Intra-paraventricular nucleus (PVN) microinjection | Attenuated the effects of GLP-1R agonists on renal sympathetic nerve activity and mean arterial pressure.[2][3] |

| Generic GLP-1R Antagonist | Diet-Induced Obese (DIO) Mice | 1 µmol/kg | Not specified | Pretreatment ameliorated the improved glucose tolerance observed with a triagonist.[4] |

Table 2: Pharmacokinetic Parameters of this compound in a Mouse Model

| Administration Route | Dose (mg/kg) | CLp (mL/min/kg) | t1/2 (min) | Vss (L/kg) | %F |

| Intravenous (i.v.) | 1 | 4.79 | 587 | 3.57 | - |

| Oral (p.o.) | 3 | - | - | - | 50 |

Data from MedchemExpress product information. The specific mouse strain was not detailed.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of GLP-1R antagonists.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Corn oil

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure for Oral Administration (in corn oil):

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add a small volume of DMSO to dissolve the powder. For a 10% DMSO solution, if the final volume is 1 ml, start with 100 µl of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution.

-

Add the appropriate volume of corn oil to reach the final desired concentration and volume. For a 10% DMSO solution, add 900 µl of corn oil for a final volume of 1 ml.

-

Vortex vigorously to create a stable suspension or solution.

Procedure for Intraperitoneal or Intravenous Injection (in saline):

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolve the powder in a minimal amount of a suitable solvent like DMSO.

-

Slowly add sterile saline while vortexing to dilute the solution to the final concentration. Be mindful of the final DMSO concentration to avoid toxicity (typically <5-10% for IP and <1-2% for IV injections).

-

Ensure the final solution is clear and free of precipitates. If necessary, sterile filter the solution using a 0.22 µm syringe filter before injection.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

Materials:

-

Fasted mice (typically 6-8 hours)

-

This compound or vehicle control

-

Glucose solution (e.g., 20% D-glucose in sterile water)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated capillaries)

-

Anesthetic (for terminal blood collection if needed)

Procedure:

-

Fast mice for 6-8 hours with free access to water.[5]

-

Record the initial body weight of each mouse.

-

Administer this compound or vehicle control at the desired dose and time point before the glucose challenge (e.g., 30-60 minutes prior).

-

At time 0, collect a baseline blood sample from the tail vein to measure basal glucose levels.

-

Immediately after the baseline blood sample, administer a glucose bolus (typically 1-2 g/kg body weight) via oral gavage.[6][7]

-

Collect blood samples from the tail vein at subsequent time points, for example, 15, 30, 60, 90, and 120 minutes after the glucose administration.[7]

-

Measure blood glucose levels at each time point using a glucometer.

-

If plasma insulin is to be measured, collect blood in EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C until analysis.

Protocol 3: Food Intake Study in Rats

Materials:

-

Individually housed rats acclimated to the experimental conditions

-

This compound or vehicle control

-

Standard chow diet

-

Food hoppers with spill-proof design

-

Weighing scale accurate to 0.1 g

Procedure:

-

Acclimate individually housed rats to the specific diet and housing conditions for several days before the experiment.

-

On the day of the experiment, remove food at a specific time (e.g., at the beginning of the light cycle) to ensure a period of fasting.

-

Administer this compound or vehicle control at the desired dose and route at a set time before re-introducing food (e.g., 30 minutes before the dark cycle begins).

-

Provide a pre-weighed amount of food in the food hopper at the beginning of the dark cycle.

-

Measure the amount of food remaining in the hopper at various time points (e.g., 1, 2, 4, 8, and 24 hours) to determine cumulative food intake.[8]

-

Account for any spillage by placing a collection tray under the food hopper and weighing the spilled food.

-

Calculate the net food intake by subtracting the remaining food and spillage from the initial amount of food provided.

Mandatory Visualization

GLP-1 Receptor Signaling Pathway

Caption: GLP-1R signaling pathway in pancreatic β-cells.

Experimental Workflow for In Vivo GLP-1R Antagonist Study

Caption: A typical experimental workflow for in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jneurosci.org [jneurosci.org]

- 3. GLP-1 in the Hypothalamic Paraventricular Nucleus Promotes Sympathetic Activation and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glucagon.com [glucagon.com]